molecular formula C13H16ClNO4S B2594090 tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate CAS No. 2229261-95-2

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate

Cat. No.: B2594090
CAS No.: 2229261-95-2
M. Wt: 317.78
InChI Key: PXYVFFUFRIVEKN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate: is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, and an indoline-1-carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indoline derivatives. The process includes steps like protection of the indoline nitrogen, introduction of the chlorosulfonyl group, and subsequent deprotection to yield the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate involves its interaction with biological molecules through its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The compound’s indoline moiety may also interact with specific receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(chlorosulfonyl)indoline-1-carboxylate is unique due to the presence of both the tert-butyl and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

tert-butyl 4-chlorosulfonyl-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYVFFUFRIVEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229261-95-2
Record name tert-butyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate
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